Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate
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Description
Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.3. The purity is usually 95%.
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Biological Activity
Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate is a compound with significant potential in biological research, particularly due to its structural features and the presence of the thiophene ring. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O3S with a molecular weight of approximately 254.31 g/mol. The compound contains an ethyl ester group, a thiophene ring, and a dimethylaminomethylideneamino moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C11H14N2O3S |
Molecular Weight | 254.31 g/mol |
IUPAC Name | This compound |
CAS Number | 380353-82-2 |
Mechanisms of Biological Activity
This compound exhibits various biological activities, including:
- Antioxidant Activity : The thiophene structure is known for its electron-donating properties, which can scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially due to the presence of the dimethylamino group that enhances membrane permeability.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Antioxidant Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds possess significant antioxidant properties. This compound showed a notable ability to reduce reactive oxygen species (ROS) in vitro, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Antimicrobial Effects
Research conducted by Microbial Pathogenesis highlighted the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
Anti-inflammatory Properties
In a study focusing on inflammation models, this compound was shown to reduce edema in animal models when administered prior to inflammatory stimuli. The results indicated a decrease in the levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-4-16-11(15)9-5-8(6-14)17-10(9)12-7-13(2)3/h5-7H,4H2,1-3H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMIEUZTSIXIQK-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C=O)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1)C=O)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.